N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxide.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
- N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1855946-08-5 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-13(11(4)16-18)14-7-12-6-10(3)15-17(12)5/h6,8-9,14H,7H2,1-5H3 |
InChI Key |
RRMFXYMBMGPCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2C)C(C)C)C |
Origin of Product |
United States |
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